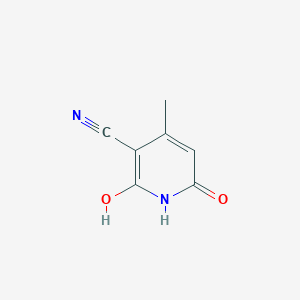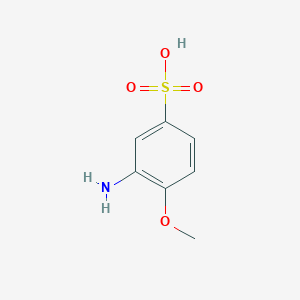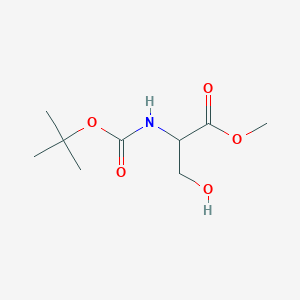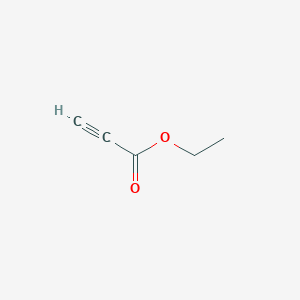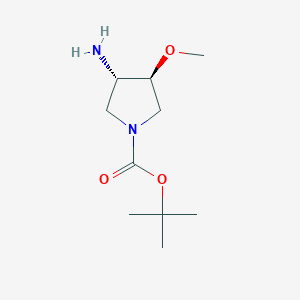
trans-3-Amino-1-Boc-4-methoxypyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including resolution, assignment of absolute configuration, and exploration of stereochemistry. For instance, the synthesis and resolution of trans-3-amino pyrrolidine derivatives have been detailed, highlighting the importance of stereocontrol and the use of chiral auxiliaries or asymmetric syntheses to obtain the desired enantiomers with high selectivity and yield. The key steps often involve novel methodologies for introducing amino and hydroxy functionalities regio- and stereoselectively into the pyrrolidine ring (Wright et al., 2008), (Bunnage et al., 2004).
Molecular Structure Analysis
X-ray diffraction analysis and other spectroscopic techniques such as NMR are pivotal in confirming the molecular structure of synthesized compounds. These analyses confirm the absolute configuration of the stereocenters within the molecule, which is crucial for its reactivity and interaction with biological systems. The induced circular dichroism technique is also utilized for assigning absolute configurations in complex molecules (Wright et al., 2008).
Chemical Reactions and Properties
Trans-3-Amino-1-Boc-4-methoxypyrrolidine participates in various chemical reactions, showcasing its versatility. Its functional groups allow for selective reactions, including coupling conditions at both C- and N-termini for peptide synthesis. The compound's reactivity is explored through different synthetic pathways, demonstrating its utility in constructing complex molecular architectures (Wright et al., 2008).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- The synthesis, resolution, and assignment of the absolute configuration of trans-3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid, a cyclic, spin-labelled β-amino acid, demonstrates its utility in the enantioselective synthesis of peptides to the hexamer level. This research provides insights into coupling conditions and 3D-structural investigations of peptides containing this unit (Wright et al., 2008).
Catalytic Properties
- A study on novel O-ferrocenoyl hydroxyproline conjugates synthesized from 3-trans- and 4-trans-hydroxy-L-proline amino acids showcases the catalytic properties of these conjugates toward aldol addition reaction, underlining the importance of the position of the N-atom in proline residue for enantioselectivity (Al-Momani & Lataifeh, 2013).
Chemoenzymatic Synthesis
- Research on the chemoenzymatic synthesis of orthogonally protected trans-3-amino-4-hydroxypyrrolidines from N-Cbz-3,4-epoxypyrrolidine showcases the utility of enzyme-catalyzed reactions for the resolution of racemic compounds, achieving high enantiomeric excesses. This method highlights the potential for synthesizing enantiomerically pure compounds for pharmaceutical applications (Rodríguez-Rodríguez et al., 2013).
Structural Analysis
- The synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, starting from benzyl-N-Boc-(3R)-aminobutanoate, indicates its role in the formation of new foldamers. The resulting 1H NMR spectra suggest these molecules fold in ordered structures, indicating the potential of trans-3-Amino-1-Boc-4-methoxypyrrolidine derivatives in the study of protein folding and structure (Lucarini & Tomasini, 2001).
Safety And Hazards
This compound has several hazard statements: H315 (100%): Causes skin irritation; H319 (100%): Causes serious eye irritation; H335 (100%): May cause respiratory irritation . Precautionary statements include P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYSIWNZDIJKGC-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962813 | |
| Record name | tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Amino-1-Boc-4-methoxypyrrolidine | |
CAS RN |
429673-79-0 | |
| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=429673-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 429673-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


